molecular formula C36H60O10 B1495985 Sutherlandioside B, HPLC Grade CAS No. 1055329-47-9

Sutherlandioside B, HPLC Grade

Cat. No. B1495985
CAS RN: 1055329-47-9
M. Wt: 652.9 g/mol
InChI Key: TZQVQOSZDDCXGL-LJWWKZKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sutherlandioside B is a reference substance for High-Performance Liquid Chromatography (HPLC) derived from Sutherlandia frutescens . It has an empirical formula of C36H60O10 and a molar mass of 652.87 g/mol .


Molecular Structure Analysis

The molecular structure of Sutherlandioside B is represented by the formula C36H60O10 . Unfortunately, the search results do not provide a detailed molecular structure.


Physical And Chemical Properties Analysis

Sutherlandioside B has a melting point of 155 °C .

Scientific Research Applications

Sutherlandioside B: A Comprehensive Analysis of Scientific Research Applications:

HPLC Reference Substance

Sutherlandioside B is utilized as a reference substance for High-Performance Liquid Chromatography (HPLC), ensuring accurate and meaningful analysis in various research settings. It is particularly sourced from Sutherlandia frutescens and comes with certificates of analysis including HPLC chromatograms .

Stability-Indicating HPLC Assay Development

Research has focused on developing validated stability-indicating HPLC assays for Sutherlandioside B. This is crucial for determining the stability and shelf-life of pharmaceutical products containing this compound .

Comparative Analysis in Commercial Products

Studies have compared levels of Sutherlandioside B in different commercially available products, such as tablets and capsules derived from Sutherlandia species, to ensure consistency and efficacy of these health supplements .

Quantitative Determination in Plant Materials

Analytical methods have been developed for the simultaneous detection and quantification of Sutherlandioside B along with other flavonoids and cycloartanol glycosides in the leaves and stems of Sutherlandia species, aiding in quality control and research of medicinal plants .

Safety and Hazards

The safety data sheet for Sutherlandioside B indicates that it does not pose any significant danger .

Mechanism of Action

properties

IUPAC Name

(6R,8S,10S,11S,15S)-6,10-dihydroxy-15-[(2R,5S)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O10/c1-18(8-9-23(39)32(4,5)46-30-28(44)27(43)26(42)21(16-37)45-30)19-10-11-34(7)29-20(38)14-22-31(2,3)24(40)15-25(41)36(22)17-35(29,36)13-12-33(19,34)6/h18-24,26-30,37-40,42-44H,8-17H2,1-7H3/t18-,19+,20+,21-,22+,23+,24-,26-,27+,28-,29+,30+,33?,34?,35?,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQVQOSZDDCXGL-LJWWKZKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)CC(C6(C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)[C@@H]2CCC3(C2(CCC45[C@H]3[C@H](C[C@@H]6C4(C5)C(=O)C[C@H](C6(C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sutherlandioside B, HPLC Grade

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